molecular formula C22H20N2O7S B3991846 dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B3991846
M. Wt: 456.5 g/mol
InChI Key: XUKAVEFSIAYOKL-UHFFFAOYSA-N
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Description

Dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with two methyl ester groups at positions 3 and 2. The molecule also incorporates a 1,3-dioxo-isoindole moiety linked via a propanoyl-amino bridge at position 2 of the thiophene ring (Figure 1).

Properties

IUPAC Name

dimethyl 2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7S/c1-10(24-19(26)11-6-4-5-7-12(11)20(24)27)17(25)23-18-16(22(29)31-3)15-13(21(28)30-2)8-9-14(15)32-18/h4-7,10,13H,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKAVEFSIAYOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2C(=O)OC)C(=O)OC)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

PropertyDetails
Molecular Formula C22H20N2O7S
Molecular Weight 456.4684 g/mol
IUPAC Name This compound
CAS Number Not specified in the sources

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to various physiological effects. The exact mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with receptors similar to other isoindole derivatives, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. It may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Antimicrobial Properties : There are indications of antimicrobial activity against various pathogens, although detailed studies are required to elucidate the spectrum of activity and underlying mechanisms.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory mediators.

Study 1: Anticancer Activity

A study investigated the effects of dimethyl derivatives on cancer cell lines. The results demonstrated that the compound reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways which are crucial for programmed cell death .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, dimethyl derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at certain concentrations . Further exploration into its mechanism revealed potential disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of related molecules:

Cyclopenta[b]thiophene Derivatives with Isoindole-Dione Substituents

A structurally analogous compound, 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (), shares the cyclopenta[b]thiophene core and isoindole-dione group but replaces the dimethyl ester with a carboxamide-tetrahydrofuranmethyl side chain. Key differences include:

  • Solubility : The dimethyl ester groups in the target compound likely enhance hydrophilicity compared to the carboxamide analog.
  • Bioactivity: The carboxamide derivative’s biological activity is uncharacterized in the evidence, but the isoindole-dione moiety is known to confer protease inhibition or antimicrobial properties in related scaffolds .

1,3-Dioxolane Dicarboxylate Derivatives

Compounds such as dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (, Compound 7) and its racemic analog (Compound 8) share ester functionalities and heterocyclic cores but differ in ring structure (dioxolane vs. cyclopenta[b]thiophene). Key comparisons:

  • Antimicrobial Activity: The dioxolane derivatives exhibit broad-spectrum antimicrobial activity (Table 1), with MIC values ranging from 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans.
  • Synthetic Routes : Both classes are synthesized via condensation reactions, but the cyclopenta[b]thiophene system requires more complex annulation steps .

Table 1 : Antimicrobial Activity of 1,3-Dioxolane Derivatives (MIC, µg/mL)

Compound S. aureus E. coli C. albicans
7 (Chiral) 19.5 78 39
8 (Racemic) 39 156 78

Diethyl Dicarboxylate Derivatives with Heterocyclic Cores

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () and related esters () highlight the role of ester groups in modulating physicochemical properties. Comparisons include:

  • Electron-Withdrawing Effects : The dimethyl ester groups in the target compound may stabilize the thiophene ring’s electron-deficient state, enhancing electrophilic reactivity compared to diethyl analogs.
  • Crystallinity : Diethyl esters in form yellow solids with defined melting points (243–245°C), suggesting that the target compound’s methyl esters might lower melting points due to reduced molecular symmetry .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, its structural features align with bioactive scaffolds:

  • The isoindole-dione moiety is associated with kinase and protease inhibition in drug discovery .
  • Cyclopenta[b]thiophene systems are explored in materials science for optoelectronic applications due to their conjugated π-systems .

Further studies should prioritize:

Synthetic Optimization : Leveraging methods from and for esterification and cyclization.

Biological Screening : Testing against microbial and enzymatic targets, as seen in .

Solubility and Stability Profiling : Comparative analysis with dioxolane and carboxamide analogs.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • 1H/13C NMR : Assign peaks using coupling constants and chemical shifts to verify the isoindole-dione, cyclopenta-thiophene, and ester moieties. For example, the isoindole-dione carbonyls typically appear at δ ~170–175 ppm in 13C NMR .
  • IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹), ester (C=O ~1720 cm⁻¹), and isoindole-dione (C=O ~1680–1700 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error (e.g., ESI+ mode for [M+H]+ ion analysis) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Design : Use statistical Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). Central Composite Designs (CCD) are effective for identifying optimal conditions .
  • Byproduct Mitigation : Monitor intermediates via HPLC to detect side reactions (e.g., ester hydrolysis or amide coupling inefficiencies). Adjust reaction time or stoichiometry to suppress undesired pathways .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and stability?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for key reactions (e.g., amide bond formation). B3LYP/6-311+G(d,p) is a validated method for similar heterocyclic systems .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative reaction pathways and identify energetically favorable intermediates .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity. For example, discrepancies in IC50 values may arise from off-target effects or solubility issues .
  • Physicochemical Profiling : Measure logP (via shake-flask method) and pKa to assess bioavailability. Poor solubility (<10 µM in PBS) may explain inconsistent in vivo/in vitro results .

Q. What methodologies are suitable for investigating structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with systematic modifications (e.g., ester → amide substitution, cyclopenta ring expansion). Use Free-Wilson analysis to quantify contributions of substituents to bioactivity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding interactions (e.g., with kinases or GPCRs) over 100 ns trajectories to identify critical binding motifs .

Critical Analysis of Evidence

  • Synthesis & Characterization : and provide validated protocols for analogous compounds, though adjustments for steric hindrance in the cyclopenta-thiophene core may be required .
  • Computational Modeling : and highlight the integration of quantum mechanics and machine learning for reaction prediction, but experimental validation remains essential .
  • Data Contradictions : and emphasize statistical rigor in resolving assay discrepancies, particularly for compounds with complex pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

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